molecular formula C11H12O2S B14810186 4-Cyclopropoxy-2-(methylthio)benzaldehyde

4-Cyclopropoxy-2-(methylthio)benzaldehyde

Cat. No.: B14810186
M. Wt: 208.28 g/mol
InChI Key: MANWWMRAYDSMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZALDEHYDE is an organic compound with the molecular formula C11H12O2S and a molecular weight of 208.28 g/mol It is characterized by the presence of a cyclopropoxy group and a methylsulfanyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZALDEHYDE typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable cyclopropyl halide with a phenol derivative under basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Formylation: The final step involves the formylation of the benzene ring, which can be achieved using formylating agents such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for 4-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZALDEHYDE would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZALDEHYDE can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZOIC ACID.

    Reduction: 4-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZYL ALCOHOL.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZALDEHYDE has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZALDEHYDE would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CYCLOPROPOXY-2-(METHYLSULFANYL)BENZALDEHYDE is unique due to the presence of both the cyclopropoxy and methylsulfanyl groups on the benzaldehyde core. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12O2S

Molecular Weight

208.28 g/mol

IUPAC Name

4-cyclopropyloxy-2-methylsulfanylbenzaldehyde

InChI

InChI=1S/C11H12O2S/c1-14-11-6-10(13-9-4-5-9)3-2-8(11)7-12/h2-3,6-7,9H,4-5H2,1H3

InChI Key

MANWWMRAYDSMKV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)OC2CC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.